molecular formula C7H11N3O2 B069197 ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate CAS No. 177760-04-2

ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B069197
CAS No.: 177760-04-2
M. Wt: 169.18 g/mol
InChI Key: CXSLXRSUUJLZBT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound with the molecular formula C(7)H({11})N(_3)O(_2). This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of an amino group, a methyl group, and an ethyl ester group makes this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate typically begins with commercially available starting materials such as ethyl 2-bromoacetate and 1-methylimidazole.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)).

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme interactions and as a ligand in the development of enzyme inhibitors. Its imidazole ring is known to interact with metal ions, making it useful in metalloprotein studies.

Medicine

This compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial and anticancer properties. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This coordination can disrupt the normal function of the enzyme, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-1H-imidazole-5-carboxylate: Lacks the methyl group at the 1-position.

    Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: Has a methyl ester instead of an ethyl ester.

    2-Amino-1-methyl-1H-imidazole-5-carboxylic acid: The ester group is replaced by a carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both an amino group and an ester group on the imidazole ring. This combination of functional groups provides a balance of reactivity and stability, making it versatile for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 2-amino-3-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-6(11)5-4-9-7(8)10(5)2/h4H,3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSLXRSUUJLZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615138
Record name Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177760-04-2
Record name Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl formate (500 mL) was added to sarcosin methyl ester hydrochloride (82 g, 585.7 mmol, grounded into powder prior to reaction) contained in a 1-L round-bottomed flask. The reaction mixture was cooled in an ice-water bath, stirred, a gas outlet connected with the flask, NaH (60% oil suspension, 54 g, 1.35 mol) added slowly during a period of 2 h, and stirred at rt for about 14 h. Volatiles were removed using a rotary evaporator to yield a residue which was triturated twice with hexane (500 mL) to yield a sticky light brown paste which was dissolved in ethanol (400 mL) and conc. HCl (50 mL) and stirred at 110° C. for 1.5 h. After the reaction mixture cooled, the white precipitate was filtered off and the residue washed with 2×25 mL of ethanol. The filtrate was evaporated to yield a thick brown oil to which was added 10% aqueous HOAc, H2NCN (45 g, 1.07 mol), and sodium acetate (88 g, 1.07 mol). The reaction mixture was stirred at 90-100° C. for 1.5 h to yield a clear solution which was cooled, its pH adjusted to 1 using concentrated HCl and the resulting solution concentrated to ⅕ its original volume using a rotary evaporator at a temperature not more than 45° C. The concentrated reaction mixture was carefully neutralized by addition of K2CO3 to a pH of 8-9 and extracted with EA (5×200 mL followed by 3×50 mL). The combined ethyl acetate layers were dried over MgSO4, filtered, and volatiles removed to yield 48 g of 1-N-methyl-2-amino imidazole-5-carboxylic acid ethyl ester.
Name
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
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Quantity
500 mL
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reactant
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54 g
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reactant
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50 mL
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reactant
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0 (± 1) mol
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400 mL
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Reaction Step Seven

Synthesis routes and methods II

Procedure details

Potassium-t-butoxide (52.3 g) was suspended in diethylether (500 ml) and cooled to 0° C. A solution of N-formyl sarcosine ether ester (67.66 g) and methyl formate (27.9 g) in diethylether (200 ml) was added dropwise over 30 minutes and the mixture was stirred at 0° C. for 1 hour. The solid product was filtered (76.6 g) and used immediately for the next stage. The ethyl-2-(N-formyl-N-methyl)-3-oxopropionate prepared as described above was dissolved in water and concentrated HCl (138 ml) was added. The mixture was heated on a steam bath for 30 minutes, cooled and the pH was adjusted to 5 by addition of concentrated NaOH. Cyanamide (19.3 g) was added and the mixture was heated at 100° C. for 1 hour. The mixture was allowed to cool and was basified with concentrated aqueous ammonium hydroxide, the solid was filtered, washed with water and dried under reduced pressure and was crystallised from EtOAc (300 ml) to give ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate yield 14.6 g.
Quantity
52.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
N-formyl sarcosine ether ester
Quantity
67.66 g
Type
reactant
Reaction Step Three
Quantity
27.9 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
138 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
19.3 g
Type
reactant
Reaction Step Six
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0 (± 1) mol
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Reaction Step Seven
Quantity
500 mL
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
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